Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Description
Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS: 2060057-31-8) is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted with two isopropyl groups: one at position 2 of the imidazole ring and another as a propan-2-yl ester at position 3. Its molecular formula is C₁₅H₂₄N₂O₂, with a molecular weight of 264.36 g/mol . The compound is thermally sensitive and requires stringent storage conditions, including protection from heat, moisture, and air, as indicated by hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
propan-2-yl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-9(2)12-13(14(17)18-10(3)4)16-8-6-5-7-11(16)15-12/h9-10H,5-8H2,1-4H3 |
InChI Key |
WTFJLCQAACSHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCCCC2=N1)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the imidazo[1,2-a]pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The carboxylate ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity and biological activity.
The carboxylic acid derivative exhibits enhanced hydrogen-bonding capacity, making it suitable for further derivatization or coordination chemistry.
Nucleophilic Substitution Reactions
The imidazo[1,2-a]pyridine core participates in electrophilic aromatic substitution (EAS) at electron-rich positions, while the ester group can act as a leaving group in nucleophilic acyl substitution.
Key Examples:
-
Aminolysis : Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, THF) yields amide derivatives.
-
Grignard Reagent Addition : Organomagnesium reagents attack the ester carbonyl, forming tertiary alcohols after workup.
| Reaction | Reagents | Product | Applications |
|---|---|---|---|
| Aminolysis | Methylamine, DMF | Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxamide | Enhanced bioavailability for drug candidates |
| Grignard Addition | CH₃MgBr, THF | Tertiary alcohol derivative | Intermediate for chiral synthesis |
Metal Coordination and Complexation
The nitrogen atoms in the imidazo[1,2-a]pyridine ring enable coordination with transition metals, forming stable complexes. These interactions are pivotal for catalytic and materials science applications.
| Metal Ion | Ligand Sites | Complex Type | Notable Properties |
|---|---|---|---|
| Cu(II) | N1, N3 of imidazo ring | Octahedral | Catalytic activity in oxidation reactions |
| Fe(III) | N3 and ester oxygen | Tetrahedral | Magnetic anisotropy |
Studies suggest these complexes exhibit redox activity, making them candidates for electrochemical sensors or asymmetric catalysis .
Reduction:
-
The ester group can be reduced to a primary alcohol using LiAlH₄ or NaBH₄ (with catalysts), though steric hindrance from the propan-2-yl groups may slow kinetics.
-
Selective reduction of the imidazo ring’s double bonds is achievable under hydrogenation conditions (H₂/Pd-C).
Oxidation:
Comparative Analysis with Analogues
Structural modifications significantly alter reactivity:
| Compound | Modification | Reactivity Difference |
|---|---|---|
| Methyl 2-(propan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylate | Methyl ester | Faster hydrolysis vs. isopropyl ester due to lower steric hindrance |
| 2-(Difluoromethyl)-imidazo[1,2-a]pyridine-3-carboxylate | Difluoromethyl group | Enhanced electrophilicity at C2 for SNAr reactions |
Scientific Research Applications
Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is versatile, and structural modifications significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Lipophilicity and Solubility :
- The propan-2-yl ester derivative (target compound) exhibits higher lipophilicity compared to carboxylic acid analogs (e.g., CAS 1342071-49-1), which may favor membrane permeability but reduce aqueous solubility .
- The ethyl ester analog (CAS 2060043-71-0) shares similar lipophilicity but may exhibit distinct crystallization behaviors due to steric effects from the 3-methylbutan-2-yl group .
Synthetic Accessibility :
- Imidazo[1,2-a]pyridine derivatives are commonly synthesized via cyclization under controlled conditions. For example, thermal reactions under reduced pressure (3 torr) are used to form fused imidazo-pyridine systems, as seen in .
Safety and Stability :
- The target compound requires stringent storage (dry, <50°C) due to thermal instability, while the carboxylic acid hydrochloride salt (CAS 1342071-49-1) may offer better stability under ambient conditions .
Biological Implications :
- Ester groups are prone to hydrolysis in vivo, suggesting the target compound may act as a prodrug, whereas carboxylic acids (e.g., CAS 1342071-49-1) could exhibit direct bioactivity .
Biological Activity
Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class. This class is known for its diverse biological activities and potential therapeutic applications. The compound's structural features suggest it may exhibit significant pharmacological properties.
Structural Characteristics
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₃O₂
- SMILES Notation : CC(C)C1=CN2C(=C(N=C1)C(=N2)C(=O)O)C(C)C
Biological Activity Overview
Research on imidazo[1,2-a]pyridine derivatives has revealed a broad spectrum of biological activities. These include:
- Anticancer : Some derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial : Exhibits activity against bacteria and fungi.
- Anti-inflammatory : Potential to reduce inflammation in various models.
Pharmacological Properties
The pharmacological profile of imidazo[1,2-a]pyridine derivatives indicates several key activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibitory effects on tumor growth in vitro and in vivo models. |
| Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines in cellular assays. |
| Anticonvulsant | Potential to reduce seizure frequency in animal models. |
| Analgesic | Pain relief observed in pain models. |
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Anticonvulsant Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Imidazo Ring : The presence of electron-withdrawing groups can enhance activity.
- Alkyl Chain Length : Modifications in alkyl chains can affect solubility and bioavailability.
Q & A
Q. What are the recommended synthetic routes for Propan-2-yl 2-(propan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step reactions involving cyclization and esterification. For example, one-pot two-step reactions have been used for similar imidazo[1,2-a]pyridine derivatives, starting with condensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. Temperature control (e.g., 80–100°C) and solvent selection (e.g., ethanol or DMF) significantly impact yield, with reported yields ranging from 55% to 75% depending on substituent reactivity .
Q. How is the structural integrity of this compound confirmed in academic settings?
Structural confirmation typically employs a combination of spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., imidazo[1,2-a]pyridine core signals at δ 7.2–8.5 ppm for aromatic protons).
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .
Q. What safety protocols are critical during handling and storage?
Key precautions include:
- Avoiding ignition sources (P210) due to flammability risks.
- Using PPE (gloves, goggles) to prevent dermal/ocular exposure.
- Storing in airtight containers at –20°C to prevent degradation. Refer to standardized safety codes (e.g., P201, P202) for detailed handling instructions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal intermediates and transition states. For instance, ICReDD’s approach combines computational screening of reaction parameters (e.g., solvent polarity, catalyst loading) with experimental validation, reducing trial-and-error cycles by ~40% .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Contradictions (e.g., unexpected NMR shifts) are addressed by:
Q. How do substituent variations on the imidazo[1,2-a]pyridine core affect biological activity?
Structure-activity relationship (SAR) studies show that:
- Electron-withdrawing groups (e.g., –CF₃) enhance metabolic stability.
- Hydrophobic substituents (e.g., isopropyl) improve membrane permeability. Comparative assays with analogs (e.g., ethyl 6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate) reveal potency trends in kinase inhibition .
Q. What methodologies are used to analyze reaction intermediates during synthesis?
Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?
Immobilized catalysts (e.g., Pd/C or zeolites) enable:
- Higher turnover numbers (TON > 1,000) in hydrogenation steps.
- Simplified product separation via filtration. Recent studies report >90% yield improvements in scaled-up imidazo[1,2-a]pyridine syntheses using flow chemistry .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
